(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

Description

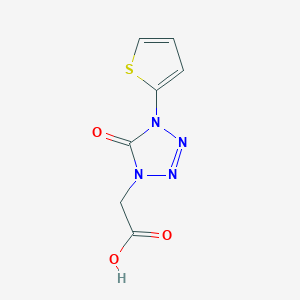

(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is a tetrazole-derived compound featuring a thienyl substituent at position 4 and an oxo group at position 5 of the partially saturated tetrazole ring. The acetic acid moiety is attached to the tetrazole’s nitrogen at position 1. This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-352812) in quantities up to 1 g, with a molecular formula of C₇H₇N₄O₃S and a calculated molecular weight of 227.22 g/mol .

Properties

IUPAC Name |

2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3S/c12-6(13)4-10-7(14)11(9-8-10)5-2-1-3-15-5/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIDPTALFVHCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C(=O)N(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Thienyl Intermediate: The starting material, thiophene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

Tetrazole Ring Formation: The thienyl intermediate is reacted with sodium azide and a suitable electrophile to form the tetrazole ring.

Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Researchers are exploring its use in treating various diseases, including its potential as an anti-inflammatory or antimicrobial agent.

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two related tetrazole-acetic acid derivatives: 5-Mercaptotetrazole-1-acetic acid (MTAA) and a cephalosporin antibiotic derivative containing a tetrazole-acetamido group.

Table 1: Key Properties of Comparable Tetrazole Derivatives

Detailed Comparative Analysis

5-Mercaptotetrazole-1-acetic Acid (MTAA)

- Structural Differences : MTAA replaces the thienyl and oxo groups with a thioxo (S=O) group at position 5, resulting in a simpler structure (C₃H₄N₄O₂S vs. C₇H₇N₄O₃S ) .

- Reactivity : The thiol (-SH) group in MTAA enhances nucleophilicity, making it reactive in metal coordination or disulfide bond formation. In contrast, the thienyl group in the target compound may confer aromatic stability or π-stacking interactions.

- Applications : MTAA is a critical side chain in cephalosporins like ceforanide , where it improves pharmacokinetic properties . The target compound’s thienyl substituent could modulate bioavailability or target specificity in analogous drug design.

Cephalosporin Antibiotic Derivative

- Structural Similarities : The cephalosporin in contains a (1H-tetrazol-1-yl)acetamido group, sharing the tetrazole-acetic acid backbone with the target compound. However, the acetamido linkage (vs. free acetic acid) and additional thiadiazole substituents tailor it for β-lactamase resistance and antibacterial activity .

- Functional Implications : Free carboxylic acid groups (as in the target compound) are common in drugs for solubility and ionic interactions, while acetamido groups (as in the cephalosporin) may enhance membrane permeability.

Biological Activity

(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 226.21 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities due to its ability to interact with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 226.21 g/mol |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic routes are optimized for yield and purity, often utilizing automated systems for large-scale production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzymatic activities or receptor functions, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against bacteria and fungi.

Case Study:

In a study assessing the antimicrobial activity of various tetrazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 50 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammation markers when administered in doses of 10 mg/kg body weight.

Research Findings:

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of thiophene derivatives with tetrazole precursors under reflux in glacial acetic acid (12–24 hours) .

- Step 2 : Alkylation or acylation to introduce the acetic acid moiety, using sodium hydroxide or ethanol as a base/solvent system .

- Critical Parameters :

- Temperature control (70–90°C) to avoid side reactions.

- Solvent choice (e.g., DMSO for solubility, ethanol for recrystallization) .

- Yield Optimization : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for NH protons) and thienyl group (δ 6.5–7.5 ppm for aromatic protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for structurally related tetrazole-acetic acid derivatives?

- Key Findings :

- Antimicrobial Activity : Analogous compounds show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Potential : Thiazolidinone-tetrazole hybrids exhibit IC50 values of 10–50 µM against MCF-7 and HEPG-2 cell lines .

- Mechanistic Clues : Tetrazole moieties may inhibit enzymes via metal coordination (e.g., zinc-containing proteases) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Strategy :

- X-ray Diffraction : Use SHELXL for refinement; the tetrazole ring’s electron density map distinguishes between 1H- and 2H-tautomers .

- Key Metrics : Bond lengths (e.g., N-N distances ~1.31 Å confirm aromaticity) and torsion angles (thienyl vs. tetrazole plane) .

- Case Study : A related compound, (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, showed a 15° dihedral angle between thienyl and tetrazole rings, impacting bioactivity .

Q. What computational methods can predict the compound’s reactivity and binding modes?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites (e.g., C5 of the tetrazole) .

- Molecular Docking : Screen against COX-2 or EGFR kinases; the acetic acid group may form hydrogen bonds with Arg120 or Lys48 residues .

Q. How to reconcile contradictory data on biological activity across similar derivatives?

- Case Analysis :

- Variable Cytotoxicity : Differences in IC50 values (e.g., 10 µM vs. 50 µM) may arise from substituent effects (e.g., electron-withdrawing groups enhance activity) .

- Structural Comparisons :

| Derivative | Substituent | Activity (IC50, µM) |

|---|---|---|

| A | 4-Fluorobenzyl | 12.3 (MCF-7) |

| B | 2-Thienyl | 48.7 (MCF-7) |

- Resolution : Use SAR studies to isolate critical functional groups (e.g., fluorobenzyl enhances lipophilicity and target affinity) .

Methodological Challenges

Q. What strategies mitigate decomposition during prolonged storage?

- Stability Studies :

- Conditions : Store at −20°C under argon; avoid aqueous solutions (pH > 7 accelerates hydrolysis) .

- Analytical Monitoring : Track degradation via LC-MS (m/z shifts indicate acetic acid moiety loss) .

Q. How to design assays for evaluating enzyme inhibition mechanisms?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.